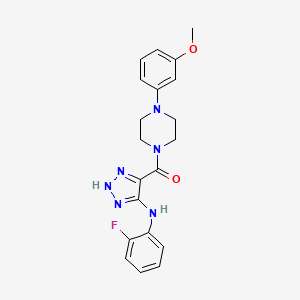

(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

Description

The compound (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a hybrid molecule featuring a 1,2,3-triazole core substituted with a 2-fluorophenylamino group at position 5 and a 4-(3-methoxyphenyl)piperazine moiety linked via a methanone bridge.

Properties

IUPAC Name |

[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O2/c1-29-15-6-4-5-14(13-15)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-17-8-3-2-7-16(17)21/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZODVOREMKLHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the introduction of the fluorophenyl group, and the attachment of the piperazine moiety. Typical synthetic routes might include:

Formation of the Triazole Ring: This can be achieved through a click chemistry approach, such as the Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Fluorophenyl Group: This step might involve the use of a fluorinated aniline derivative, which can be coupled to the triazole ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using a suitable piperazine derivative and a leaving group on the triazole ring.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The methoxy group on the phenyl ring can be oxidized to form a phenol derivative.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the triazole ring would yield a dihydrotriazole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, compounds with triazole and piperazine moieties are often studied for their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with triazole and piperazine moieties can interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Molecular Targets and Pathways

Potential molecular targets include enzymes like kinases, receptors such as G-protein-coupled receptors, and other proteins involved in signaling pathways. The exact pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5): These isostructural compounds share a triazole-pyrazole-thiazole framework with fluorophenyl substituents. Crystallographic data (triclinic, P̄1 symmetry) indicate planar molecular conformations, with perpendicular orientations of one fluorophenyl group, suggesting steric and electronic influences on solid-state packing .

[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl][3-(4-piperidinyloxy)phenyl]methanone (PQA): Features a pyrazole core with a 4-fluorophenyl group and a piperidine-linked methanone. The piperidine moiety differs from the target’s 3-methoxyphenyl-piperazine, which may alter pharmacokinetics (e.g., metabolic stability) .

1-(4-Fluorobenzyl)piperazin-1-yl-based methanones: Piperazine derivatives with fluorobenzyl substituents (e.g., compound 25 in ) exhibit structural parallels. The 3-methoxyphenyl group in the target compound could enhance π-π stacking interactions compared to fluorobenzyl groups .

Limitations and Contradictions

- Antileukemic Sesterterpenoids (): While structurally unrelated to the target compound, their activity underscores the importance of scaffold diversity in drug discovery.

- CANDO Platform Limitations : Proteomic interaction signatures () may overlook stereochemical nuances critical for the target compound’s activity .

Biological Activity

The compound (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone , with CAS Number 1291837-21-2 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a triazole ring, a fluorophenyl group, and a methoxyphenyl piperazine moiety, which are crucial for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

- Molecular Formula : CHFNO

- Molecular Weight : 396.4 g/mol

- IUPAC Name : [5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antifungal, anticancer, and antimicrobial properties.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The synthesized compounds were tested against standard and clinically isolated fungi using the microdilution method. The results showed that the compound demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to fluconazole, suggesting enhanced antifungal efficacy ( ).

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Fluconazole | 16 | C. albicans |

| Compound X | 8 | C. albicans |

| Compound Y | 4 | A. niger |

Anticancer Activity

The compound's anticancer potential was assessed against various cancer cell lines including MCF7 (breast carcinoma) and HCT116 (colon carcinoma). The results indicated that it exhibits cytotoxic effects with IC values comparable to established chemotherapeutics ( ).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µg/mL) | Reference Drug IC (µg/mL) |

|---|---|---|

| MCF7 | 10 | Doxorubicin: 8 |

| HCT116 | 12 | Cisplatin: 9 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. For antifungal activity, it may inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi ( ). For anticancer effects, it may induce apoptosis in cancer cells through the activation of caspases or by interfering with cell cycle progression ( ).

Structure-Activity Relationship (SAR)

The structural features of the compound are critical for its biological activity. The presence of the fluorophenyl group enhances lipophilicity and may improve cell membrane permeability, while the methoxyphenyl piperazine moiety could enhance receptor binding affinity ( ).

Case Studies

Several studies have reported on the synthesis and evaluation of similar triazole derivatives:

- Synthesis of Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their activity against several pathogens. The findings indicated that modifications in the phenyl groups significantly influenced their antifungal potency ( ).

- Comparative Study with Fluconazole : Another study compared the efficacy of triazole derivatives with fluconazole in treating fungal infections in vitro and found that certain derivatives exhibited superior activity against resistant strains ( ).

Q & A

Q. What are the recommended synthetic routes for preparing (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone?

The compound can be synthesized via multi-step protocols involving:

- Acylation : Reacting 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride to form a ketone intermediate .

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, followed by coupling with 3-methoxyphenylpiperazine .

- Purification : Column chromatography using ethyl acetate/hexane (3:7) to isolate the final product .

Q. How should crystallization conditions be optimized for structural characterization?

- Solvent Selection : Use a mixture of dichloromethane and methanol (1:1) to promote slow evaporation and high-quality crystal growth .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate packing efficiency .

Q. What spectroscopic methods are critical for confirming the compound’s purity?

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify substituent integration and absence of byproducts (e.g., δ 8.2 ppm for triazole protons) .

- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 450.18) .

Q. What are the key storage conditions to ensure compound stability?

- Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the triazole or piperazine groups .

- Avoid exposure to light due to the photosensitivity of the methoxyphenyl group .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological activity?

- SAR Strategies :

- Replace the 2-fluorophenyl group with 2,4-difluorophenyl to improve receptor binding affinity .

- Substitute the 3-methoxyphenylpiperazine with 4-cyanophenylpiperazine to modulate selectivity for serotonin receptors .

Q. How can conflicting solubility data from different synthetic batches be resolved?

- Contradiction Analysis :

- Compare logP values calculated via HPLC retention times versus computational models (e.g., ChemAxon). Discrepancies may arise from residual solvents .

- Use dynamic light scattering (DLS) to detect nanoparticle aggregation in aqueous buffers, which artificially reduces measured solubility .

Q. What experimental designs are suitable for assessing the compound’s metabolic stability?

- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Q. How can computational modeling predict binding modes to biological targets?

- Docking Studies : Use Schrödinger Maestro to dock the compound into the active site of a homology-modeled GPCR. Prioritize poses with hydrogen bonds to Asp3.32 and π-cation interactions with Tyr5.58 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) to confirm binding .

Q. What strategies mitigate byproduct formation during triazole synthesis?

- Optimized CuAAC Conditions : Use CuI (10 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand in DMF at 60°C to suppress regioisomeric byproducts .

- Workup Protocol : Quench reactions with EDTA to chelate residual copper, followed by extraction with ethyl acetate to remove unreacted azides .

Q. How can crystallographic data resolve discrepancies in reported bond angles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.